

Maximin H2 Structure-Activity Relationship (SAR) Studies: A Comparative Optimization Guide

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Compound of Interest

Compound Name: Maximin H2

Cat. No.: B1577425

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Executive Summary & Biological Context

Maximin H2 is a 20-residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Chinese red-belly toad (*Bombina maxima*). It belongs to the "Maximin H" family, a group of peptides homologous to the Bombinin H family found in related toad species.

Unlike the larger Maximin 1–5 peptides (27 residues), the H-series peptides are shorter, highly hydrophobic, and exhibit rapid membrane-disrupting kinetics. **Maximin H2** is of particular interest to drug developers because it balances potent broad-spectrum antibacterial activity with relatively low hemolytic toxicity compared to its isoform, Maximin H1.

Core Peptide Profile

Feature	Specification
Sequence	H-Ile-Leu-Gly-Pro-Val-Leu-Ser-Met-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Ile-Lys-Lys-Ile-NH ₂
Length	20 Amino Acids
Net Charge	+3 (at pH 7.4)
Structure	Linear amphipathic -helix (membrane-induced)
Molecular Weight	~1980 Da
Target Mechanism	Membrane disruption (Carpet/Toroidal Pore model)

Structural Determinants of Activity

The structure-activity relationship (SAR) of **Maximin H2** revolves around three critical domains. Understanding these allows for the rational design of superior analogs.

The Amphipathic -Helix

Maximin H2 is unstructured in aqueous solution but folds into an amphipathic

-helix upon contact with bacterial membranes (or membrane-mimetic solvents like TFE).

- **Hydrophobic Face:** Composed of Ile, Leu, Val, and Met residues. This face drives insertion into the bacterial lipid bilayer.
- **Hydrophilic/Cationic Face:** Composed of Ser, Gly, and the C-terminal Lysines. This face interacts with the negatively charged phosphate headgroups of bacterial lipids (LPS in Gram-negatives, LTA in Gram-positives).

The Methionine Liability (Met8)

Critical Insight: Position 8 contains a Methionine (Met).[1] In oxidative environments (e.g., inflammation sites), Met8 oxidizes to methionine sulfoxide.

- **Effect:** This adds a polar oxygen atom to the hydrophobic face, disrupting the amphipathicity and significantly reducing antimicrobial potency.
- **Optimization:** Substituting Met8 with Leucine (Leu) or Norleucine (Nle) preserves hydrophobicity and renders the peptide oxidation-resistant without altering the structural fold.

The D-Amino Acid Connection

Maximin H2 is homologous to Bombinin H, which naturally contains a D-allo-isoleucine at position 2.

- **Isomerization:** The incorporation of a D-amino acid (e.g., D-Ile2 or D-Leu) induces a "kink" in the helix.
- **Activity Impact:** This kink slightly reduces hemolytic activity (toxicity) by destabilizing the helix in the rigid, cholesterol-rich mammalian membrane, while maintaining activity against the more fluid bacterial membrane.

Comparative Performance Guide

This section compares Native **Maximin H2** against key alternatives and optimized analogs.

Table 1: Antimicrobial Potency (MIC in M)

Lower values indicate higher potency.

Peptide Variant	E. coli (Gram-)	S. aureus (Gram+)	P. aeruginosa	Stability (Serum)
Native Maximin H2	2.0 - 4.0	4.0 - 8.0	8.0 - 16.0	Low (< 30 min)
Maximin H1 (Isoform)	1.5 - 3.0	2.0 - 4.0	4.0 - 8.0	Low
Analogue H2-M8L (Oxidation Resistant)	2.0	4.0	8.0	High
Analogue H2-K (Enhanced Charge +5)	1.0	2.0	4.0	Moderate
Magainin 2 (Reference)	25.0	>50.0	>50.0	High

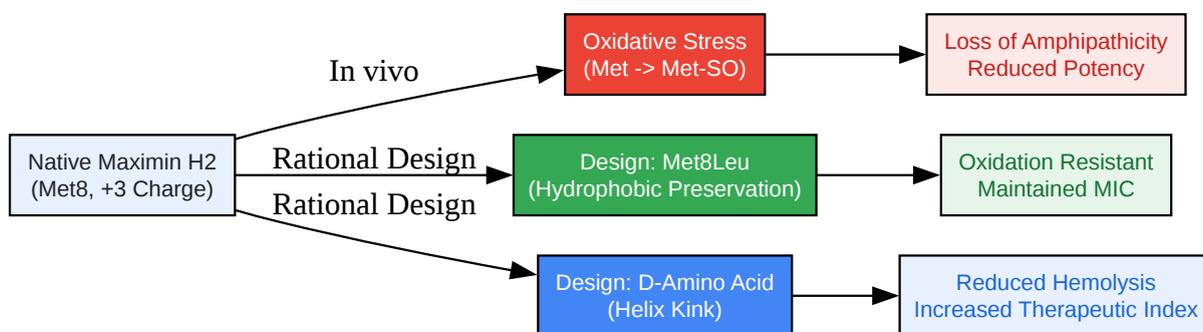
Table 2: Toxicity Profile (Hemolysis)

HC50: Concentration causing 50% hemolysis of human red blood cells.

Peptide Variant	HC50 (M)	Therapeutic Index (HC50 / MIC E. coli)	Clinical Verdict
Native Maximin H2	> 100	> 25	Safe Candidate
Maximin H1	~ 20	~ 10	Toxic
Analogue H2-M8L	> 100	> 50	Optimized Lead
Melittin (Bee Venom)	< 1.0	< 0.1	Too Toxic

Mechanistic Logic

Maximin H1 is more hydrophobic than H2, leading to stronger hemolysis. **Maximin H2** acts via a "Carpet Mechanism," where peptides coat the membrane surface until a threshold concentration triggers catastrophic disruption.



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Figure 1: Rational design pathways for optimizing **Maximin H2**. Replacing Methionine prevents oxidative inactivation, while D-amino acid incorporation improves selectivity.

Experimental Protocols (Self-Validating Systems) Solid-Phase Peptide Synthesis (SPPS)

To study **Maximin H2** SAR, you must synthesize the peptide with high purity.

- Scale: 0.1 mmol
- Resin: Rink Amide MBHA (to generate C-terminal amide, crucial for activity).
- Chemistry: Fmoc/tBu.

Step-by-Step Workflow:

- Swelling: Swell resin in DMF for 30 min.
- Deprotection: 20% Piperidine in DMF (2 x 10 min). Validation: UV monitoring of fulvene-piperidine adduct.
- Coupling: 4 eq Fmoc-AA, 4 eq HBTU/HCTU, 8 eq DIEA. Reaction time: 45 min.
- Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours.
- Precipitation: Cold diethyl ether.

- Purification: RP-HPLC (C18 column), Gradient 5-65% Acetonitrile.

Minimum Inhibitory Concentration (MIC) Assay

This protocol uses a broth microdilution method compliant with CLSI standards.

- Inoculum Prep: Grow bacteria to mid-log phase (). Dilute to CFU/mL in Mueller-Hinton Broth (MHB).
- Peptide Dilution: Prepare serial 2-fold dilutions of **Maximin H2** in a 96-well plate (range: 0.5 to 64 M).
 - Control A: Bacteria + No Peptide (Growth).
 - Control B: Media only (Sterility).
- Incubation: Add 50 L inoculum to 50 L peptide solution. Incubate at 37°C for 18-24h.
- Readout: Visual turbidity or Absorbance at 600nm.
 - Definition: MIC is the lowest concentration showing no visible growth.

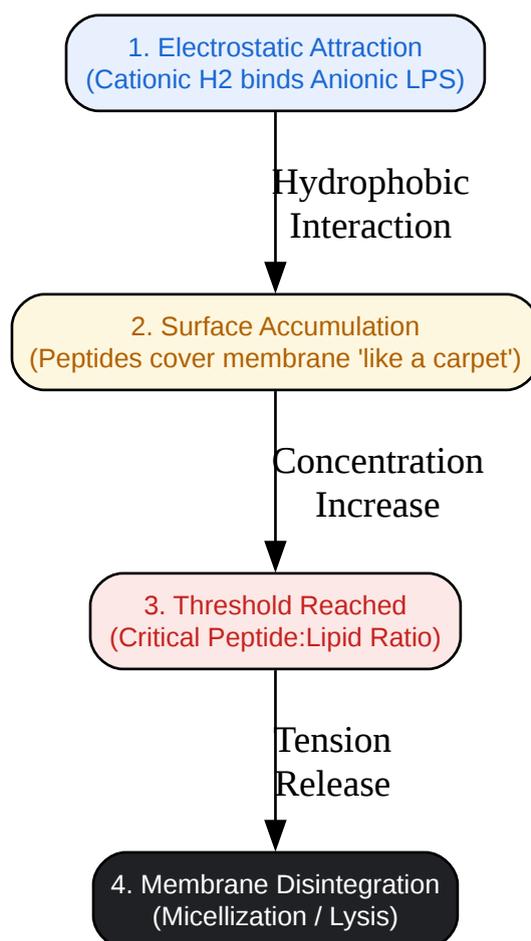
Hemolysis Assay (Toxicity Check)

- Blood Prep: Wash human RBCs 3x with PBS. Resuspend to 4% (v/v).
- Incubation: Mix 100 L RBC suspension with 100 L peptide solution. Incubate 1h at 37°C.

- Controls:
 - Negative: PBS (0% hemolysis).
 - Positive: 1% Triton X-100 (100% hemolysis).
- Measurement: Centrifuge (1000g, 5 min). Measure OD of supernatant at 540nm (Hemoglobin release).
- Calculation:

Mechanism of Action Visualization

Maximin H2 operates via the Carpet Model, distinct from the Barrel-Stave model used by some other AMPs.



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Figure 2: The Carpet Model mechanism of **Maximin H2**.^[2] The peptide does not insert perpendicularly to form a stable pore but rather accumulates on the surface until the membrane curvature stress causes disintegration.

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